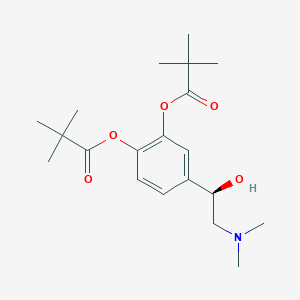
Cyclo(tyrosylarginyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(tyrosylarginyl), also known as cyclo(Tyr-Arg), is a cyclic dipeptide composed of tyrosine and arginine. It has gained attention in recent years due to its potential therapeutic applications in various fields of science, including medicine, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of Cyclo(tyrosylarginyl)(Tyr-Arg) is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In the brain, it has been shown to activate the Akt and ERK pathways, which are involved in the regulation of cell survival and growth. In the cardiovascular system, it has been shown to inhibit the activity of ACE, which leads to the dilation of blood vessels and the reduction of blood pressure. In the immune system, it has been shown to modulate the activity of cytokines, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Cyclo(Tyr-Arg) has been shown to have various biochemical and physiological effects in the body. In the brain, it has been shown to reduce the size of brain lesions and improve neurological function in animal models of stroke and traumatic brain injury. In the cardiovascular system, it has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. In the immune system, it has been shown to reduce the production of pro-inflammatory cytokines and improve immune function in animal models of inflammation.
Advantages and Limitations for Lab Experiments
Cyclo(Tyr-Arg) has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized using standard peptide synthesis techniques and purified using HPLC. However, there are also some limitations to its use in lab experiments, including its high cost and limited availability. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for the study of Cyclo(tyrosylarginyl)(Tyr-Arg), including the development of new synthesis methods, the identification of its molecular targets, and the evaluation of its therapeutic potential in various disease models. Additionally, there is a need for more studies to elucidate its mechanism of action and to optimize its pharmacological properties. Overall, Cyclo(tyrosylarginyl)(Tyr-Arg) has great potential as a therapeutic agent in various fields of science, and further research is needed to fully understand its properties and applications.
Synthesis Methods
Cyclo(Tyr-Arg) can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the use of a resin-bound amino acid as a starting material, while solution-phase peptide synthesis involves the use of a free amino acid. Both methods require the activation of the carboxyl group of the amino acid and the protection of the side chains of the amino acids to prevent unwanted reactions. After the synthesis is complete, the peptide is cleaved from the resin or purified from the solution using various techniques, including high-performance liquid chromatography (HPLC).
Scientific Research Applications
Cyclo(Tyr-Arg) has been extensively studied for its potential therapeutic applications in various fields of science. In medicine, it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In biochemistry, it has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. In pharmacology, it has been shown to modulate the activity of opioid receptors, which are involved in the regulation of pain.
properties
IUPAC Name |
2-[3-[(2R,5R)-5-[(4-hydroxyphenyl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c16-15(17)18-7-1-2-11-13(22)20-12(14(23)19-11)8-9-3-5-10(21)6-4-9/h3-6,11-12,21H,1-2,7-8H2,(H,19,23)(H,20,22)(H4,16,17,18)/t11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPZSTOWKCRDSF-VXGBXAGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CCCN=C(N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H]2C(=O)N[C@@H](C(=O)N2)CCCN=C(N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(tyrosylarginyl) | |
CAS RN |
81205-31-4 |
Source


|
| Record name | Cyclo(tyrosylarginyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081205314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide](/img/structure/B1195604.png)



![1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1195609.png)







